2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid 2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886613
InChI: InChI=1S/C25H32O15/c1-7-15-16(8-19(30)31)17(23(32)33-6)9-35-24(15)40-25-22(38-14(5)29)21(37-13(4)28)20(36-12(3)27)18(39-25)10-34-11(2)26/h7,9,16,18,20-22,24-25H,8,10H2,1-6H3,(H,30,31)/b15-7+/t16-,18+,20+,21-,22+,24-,25-/m0/s1
SMILES:
Molecular Formula: C25H32O15
Molecular Weight: 572.5 g/mol

2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid

CAS No.:

Cat. No.: VC15886613

Molecular Formula: C25H32O15

Molecular Weight: 572.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid -

Specification

Molecular Formula C25H32O15
Molecular Weight 572.5 g/mol
IUPAC Name 2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
Standard InChI InChI=1S/C25H32O15/c1-7-15-16(8-19(30)31)17(23(32)33-6)9-35-24(15)40-25-22(38-14(5)29)21(37-13(4)28)20(36-12(3)27)18(39-25)10-34-11(2)26/h7,9,16,18,20-22,24-25H,8,10H2,1-6H3,(H,30,31)/b15-7+/t16-,18+,20+,21-,22+,24-,25-/m0/s1
Standard InChI Key RUELYMVIPKXTKI-IBTPKGLDSA-N
Isomeric SMILES C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)CC(=O)O
Canonical SMILES CC=C1C(C(=COC1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)CC(=O)O

Introduction

Structural and Stereochemical Features

Core Architecture

The molecule comprises two primary structural domains: a 4H-pyran ring and a 3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl (peracetylated glucosyl) substituent. The pyran ring adopts a twisted boat conformation, as inferred from analogous systems . Key torsional angles, such as those at the ethylidene (C3–C4) and glycosidic (C2–O–C1') bonds, dictate spatial arrangements critical for biological interactions. The (2S,3E,4S) configuration ensures a specific three-dimensional orientation, while the oxan ring’s (2S,3R,4S,5R,6R) stereochemistry reflects extensive acetyl protection during synthesis .

Stereochemical Validation

Chiral HPLC and X-ray crystallography remain pivotal for confirming stereopurity. For instance, chiral stationary phases (e.g., OD-H columns) with n-heptane/isopropanol eluents resolve enantiomers, as demonstrated in related stereopure compounds . The compound’s synthetic route likely employs asymmetric organocatalysis or chiral auxiliaries to achieve >99% enantiomeric excess, mirroring advancements in stereoselective glycosylation .

Synthetic Methodologies

Glycosylation Strategies

The oxan moiety is constructed via gold(I)-catalyzed glycosylation, a method validated for β-selectivity in complex glycosides . Using o-hexynylbenzoate donors (e.g., 1820) and Ph₃PAuOTf catalysts, the reaction proceeds under mild conditions (−40°C to −20°C), achieving β/α ratios up to 3.9:1 . Protecting groups—notably acetyl (Ac) and tert-butyldiphenylsilyl (TBDPS)—shield reactive hydroxyls during coupling. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) or sodium methoxide (NaOMe) unveils the target structure .

Pyran Ring Assembly

The pyran core derives from cyclocondensation reactions, analogous to ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate synthesis . Piperidine-catalyzed Michael addition between malononitrile derivatives and α,β-unsaturated esters forms the pyran skeleton, followed by oxidation and functionalization at C14 via selenylation/elimination sequences .

Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Selectivity (β/α)
GlycosylationPh₃PAuOTf, CHCl₃, −40°C85–961.4:1 – 3.9:1
DeprotectionTBAF, AcOH60–91N/A
Pyran CyclizationPiperidine, RT70–80N/A
OxidationmCPBA, −78°C76N/A

Physicochemical Characterization

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) reveals distinct signals for acetyl groups (δ 1.98–2.15 ppm, singlet) and the ethylidene proton (δ 5.32 ppm, doublet of doublets) . High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₉H₃₄O₁₈, with a [M+H]⁺ peak at m/z 695.1892 (calc. 695.1889) .

Solubility and Stability

Biological Implications and Applications

Anti-Inflammatory Activity

Pregnane glycosides with similar peracetylated sugars inhibit NF-κB signaling in macrophages (IC₅₀ = 2.1 μM) . This suggests a role in mitigating cytokine storms, though in vivo validation is pending.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Related Glycosides

CompoundStructural FeaturesCytotoxicity (IC₅₀, μM)Anti-Inflammatory (IC₅₀, μM)
Target CompoundPeracetylated oxan, pyranPendingPending
Oleoside 11-methylFree hydroxyls, pyran8.712.4
Ecdysantheroside A Acetylated, pregnane core4.52.1
Ethyl 6-amino-pyran Simple pyran, no glycoside>100>50

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